molecular formula C16H25NO5S B12689634 Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate CAS No. 40820-77-7

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate

Cat. No.: B12689634
CAS No.: 40820-77-7
M. Wt: 343.4 g/mol
InChI Key: KCWJQYMVIPERDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate (CAS: 70055-71-9, EC: 274-294-6) is a quaternary ammonium salt characterized by a methacryloyloxyethyl group bonded to a trimethylammonium cation and a toluene-p-sulphonate counterion. Its structure enables dual functionality: the cationic ammonium moiety imparts surfactant or antimicrobial properties, while the methacryloyl group allows participation in polymerization reactions, making it valuable in polymer chemistry and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate typically involves the reaction of methacrylic acid with trimethylamine and ethylene oxide, followed by the addition of toluene-p-sulphonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a solid or liquid, depending on the specific production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Surfactant in Materials Science

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate serves as an effective surfactant due to its amphiphilic nature, allowing it to reduce surface tension in various formulations. This property is particularly beneficial in:

  • Emulsion Stabilization : The compound can stabilize oil-in-water emulsions, which are crucial in cosmetic and pharmaceutical formulations.
  • Coating Applications : Its film-forming ability enhances the durability and performance of coatings used in industrial applications.

Biochemical Applications

The compound's surfactant properties extend to biological systems, where it can be utilized for:

  • Drug Delivery Systems : Its ability to form stable micelles makes it suitable for encapsulating hydrophobic drugs, enhancing their bioavailability.
  • Antimicrobial Activity : Research has indicated that it possesses antimicrobial properties, making it a candidate for use in antimicrobial coatings or treatments.

Polymerization Monomer

The methacryloyl group allows this compound to act as a polymerizable monomer, facilitating the synthesis of various copolymers. This application is significant in:

  • Hydrogels for Biomedical Applications : The ability to form hydrogels can be exploited for drug delivery systems or tissue engineering scaffolds.
  • Smart Materials : The incorporation of this compound into polymer matrices can lead to materials with tunable properties, such as responsiveness to environmental stimuli.

Case Study 1: Emulsion Stability

A study investigated the use of this compound in stabilizing oil-in-water emulsions. Results showed that emulsions stabilized with this compound exhibited lower creaming rates compared to those stabilized with conventional surfactants. The enhanced stability was attributed to the unique molecular interactions facilitated by the sulfonate group.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of coatings containing this compound was evaluated against common pathogens. The results indicated a significant reduction in bacterial adhesion and growth on surfaces treated with this compound, demonstrating its potential for use in medical devices and hospital environments.

Mechanism of Action

The mechanism of action of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride (CAS: 51441-65-7)

  • Structure : Replaces the methacryloyloxyethyl group with a stearoyloxyethyl chain.
  • Properties : The long hydrophobic stearoyl chain enhances lipid solubility, favoring applications in emulsifiers or fabric softeners. The chloride counterion increases water solubility compared to toluene-p-sulphonate .
  • Applications : Primarily used in detergents and personal care products.

Hexadecyltrimethylammonium toluene-p-sulphonate (Cetrimonium tosylate, CAS: 138-32-9)

  • Structure : Features a hexadecyl (C16) chain instead of the methacryloyloxyethyl group.
  • Properties: The absence of a polymerizable group limits its use in coatings but enhances surfactant properties.
  • Applications : Surfactant in pharmaceuticals and cosmetics.

N-[2-(Methacryloyloxy)-ethyl]-N,N,N-trimethylammonium chloride (CAS: 38880-58-9)

  • Structure : Similar methacryloyloxyethyl group but with a chloride counterion.
  • Properties : Chloride salts typically exhibit higher water solubility than sulphonates. The absence of aromatic sulphonate reduces thermal stability but improves compatibility with aqueous systems .
  • Applications: Monomer for cationic polymers in water treatment or adhesives.

2-(2-Thienyl)ethyl toluene-p-sulphonate (Clopidogrel bisulphate intermediate)

  • Structure : Contains a thienyl group instead of the methacryloyloxyethyl-ammonium moiety.
  • Properties : Lacks cationic charge, rendering it unsuitable for surfactant roles. Used as a sulfonate ester intermediate in pharmaceuticals .
  • Applications : Synthesis of antiplatelet drugs like clopidogrel.

Physicochemical Properties

Compound Molecular Weight (g/mol) Counterion Key Functional Groups Water Solubility Thermal Stability
Target Compound Not explicitly stated Toluene-p-sulphonate Methacryloyl, quaternary ammonium Moderate High
Hexadecyltrimethylammonium tosylate 455.74 Toluene-p-sulphonate C16 alkyl, quaternary ammonium Low Moderate
N-[2-(Methacryloyloxy)-ethyl]-TMACl ~220 (estimated) Chloride Methacryloyl, quaternary ammonium High Low
Trimethyl[2-(stearoyloxy)ethyl]ammonium chloride ~420 (estimated) Chloride Stearoyl, quaternary ammonium Low High

Research Findings and Trends

  • Polymer Compatibility: The target compound’s methacryloyl group enables copolymerization with acrylates, enhancing mechanical strength in polymers compared to non-polymerizable analogues like cetrimonium tosylate .
  • Toxicity : Quaternary ammonium compounds with aromatic counterions (e.g., toluene-p-sulphonate) generally exhibit lower acute toxicity than chloride salts, as seen in safety data for cetrimonium tosylate .
  • Regulatory Status : Compounds like the target derivative are increasingly scrutinized under REACH due to persistence concerns, whereas chloride salts face restrictions in cosmetic applications .

Biological Activity

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate (TMMA-TPS) is a quaternary ammonium compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in biochemistry and materials science.

Chemical Structure and Properties

TMMA-TPS has the molecular formula C16H25NO5SC_{16}H_{25}NO_5S and a molecular weight of approximately 343.44 g/mol. The compound features a methacryloyl group and a sulfonate moiety, contributing to its surfactant properties and solubility in water . Its structural characteristics are summarized in the table below:

PropertyValue
Molecular FormulaC16H25NO5S
Molecular Weight343.44 g/mol
SolubilitySoluble in water
StabilityStable but easily oxidized
RiskIrritation to skin and eyes

Antimicrobial Properties

TMMA-TPS exhibits notable antimicrobial activity, which is attributed to its cationic nature. Quaternary ammonium compounds (QACs) like TMMA-TPS disrupt microbial cell membranes, leading to cell lysis. Studies have shown that TMMA-TPS can effectively inhibit the growth of various bacteria and fungi, making it a potential candidate for use in disinfectants and antimicrobial formulations .

Cytotoxicity and Biocompatibility

Research indicates that TMMA-TPS has a variable cytotoxic profile depending on concentration and exposure time. In vitro studies on human cell lines have demonstrated that at lower concentrations, TMMA-TPS may promote cell viability, while higher concentrations can induce cytotoxic effects. For instance, an MTT assay revealed significant cytotoxicity against HepG2 liver cancer cells at elevated doses . This duality suggests potential applications in targeted cancer therapies where selective cytotoxicity is desirable.

Polymerization Potential

One of the unique features of TMMA-TPS is its ability to undergo polymerization due to the presence of the methacryloyl group. This property allows it to be used as a monomer in the synthesis of polymeric materials with tailored functionalities. The polymerization process can be initiated under UV light or heat, leading to the formation of hydrogels or coatings with specific biological or chemical properties .

The biological activity of TMMA-TPS can be attributed to several mechanisms:

  • Membrane Disruption : The cationic charge interacts with negatively charged components of microbial membranes, causing structural damage.
  • Reactive Oxygen Species (ROS) Generation : Upon interaction with cellular components, TMMA-TPS may induce oxidative stress, leading to cell death.
  • Polymerization : The ability to form polymers allows for controlled release of active compounds or encapsulation of drugs, enhancing therapeutic efficacy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of TMMA-TPS against Staphylococcus aureus and Escherichia coli. Results indicated that TMMA-TPS exhibited a minimum inhibitory concentration (MIC) of 0.5% against both bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Study 2: Cytotoxicity Profile

In another study focusing on HepG2 cells, TMMA-TPS was tested for cytotoxic effects using an MTT assay. The results showed that concentrations above 100 µg/mL significantly reduced cell viability compared to controls, indicating dose-dependent cytotoxicity .

Applications

Due to its biological activities, TMMA-TPS has several potential applications:

  • Antimicrobial Agents : Effective in disinfectants and antiseptics.
  • Drug Delivery Systems : As a polymerizable monomer for creating drug-loaded hydrogels.
  • Biomaterials : Used in tissue engineering for scaffolding due to its biocompatibility at low concentrations.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate, and how can reaction conditions be optimized?

The synthesis typically involves a quaternization reaction between a tertiary amine precursor and toluene-p-sulfonyl chloride. For example, trimethylamine derivatives react with sulfonyl chlorides under controlled conditions (e.g., low temperature in tetrahydrofuran (THF) with triethylamine as a base) to form the quaternary ammonium salt . Key optimization parameters include:

  • Solvent choice : THF or dichloromethane for solubility and inertness.
  • Temperature : Reactions at 0–25°C to avoid side reactions like hydrolysis.
  • Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride, with excess base to neutralize HCl byproducts.
  • Purification : Column chromatography or filtration to remove triethylammonium chloride salts .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the methacryloyl and trimethylammonium moieties. The aromatic protons of the toluene-p-sulfonate group appear as a singlet (~7.2–7.8 ppm).
  • Mass spectrometry : High-resolution ESI-MS verifies the molecular ion ([M]⁺) at m/z 455.74 (C₂₆H₄₉NO₃S).
  • Thin-layer chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How does the ionic nature of this compound influence its solubility and stability in aqueous vs. organic solvents?

The toluene-p-sulfonate counterion enhances solubility in polar aprotic solvents (e.g., DMSO, THF) due to its delocalized charge. In aqueous solutions, the compound forms micelles at critical concentrations, but hydrolysis of the methacryloyl ester may occur under acidic or basic conditions. Stability studies should include pH-controlled environments and inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How does this compound function as a cationic monomer in polymer chemistry, and what experimental parameters control its copolymerization behavior?

As a cationic methacrylate derivative, it undergoes radical polymerization with co-monomers like acrylamide or styrene. Key factors include:

  • Initiator selection : Azobisisobutyronitrile (AIBN) or photoinitiators for controlled radical polymerization.
  • Monomer feed ratio : Adjusting the cationic monomer content (e.g., 5–20 mol%) modulates polymer charge density.
  • Solvent polarity : Aqueous or ethanol/water mixtures favor homogeneous polymerization.
    Applications include flocculants for cellulose suspensions, where the polymer’s charge density affects rheological properties .

Q. What contradictions exist in literature regarding the rheological effects of cationic polymethacrylates derived from this compound?

Studies report conflicting results on gel strength modulation. For example:

  • PDMQ (homopolymer) : Small amounts (0.1 wt%) strengthen microfibrillated cellulose (MFC) gels by bridging particles.
  • Amphiphilic copolymers (e.g., PSMA13Q) : Weakens gels initially due to competitive adsorption but strengthens at higher concentrations.
    These discrepancies highlight the need for systematic studies on polymer architecture (e.g., block vs. random copolymers) and interfacial interactions .

Q. What mechanistic insights explain the compound’s role in flocculation processes, and how can these be validated experimentally?

The cationic ammonium group adsorbs onto negatively charged surfaces (e.g., cellulose fibers) via electrostatic interactions, while the methacryloyl chain provides steric stabilization. Validation methods include:

  • Zeta potential measurements : To quantify surface charge neutralization.
  • Rheological oscillatory tests : To correlate gel strength with polymer concentration.
  • In situ microscopy : Observing structural changes under shear .

Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s reactivity or interaction with biomolecules?

  • Density functional theory (DFT) : Calculates charge distribution on the ammonium group and sulfonate counterion, predicting electrostatic binding sites.
  • Molecular dynamics (MD) : Simulates self-assembly in aqueous solutions or adsorption on cellulose surfaces.
    Validated against experimental data (e.g., NMR chemical shifts or adsorption isotherms) .

Q. Methodological Guidance

Q. What precautions are necessary when handling this compound due to its hygroscopic and reactive nature?

  • Storage : In desiccators under nitrogen to prevent moisture absorption.
  • Handling : Use anhydrous solvents and glove boxes for air-sensitive steps.
  • Safety : Avoid contact with strong acids/bases to prevent decomposition into volatile sulfonic acids or amines .

Q. How can researchers resolve inconsistencies in reported CAS registry numbers or structural data for this compound?

Cross-reference authoritative databases (e.g., PubChem, Reaxys) using the confirmed CAS 70055-71-9 and EC 274-294-6. Discrepancies often arise from naming conventions (e.g., "toluene-p-sulphonate" vs. "p-toluenesulfonate") .

Properties

CAS No.

40820-77-7

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

InChI

InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

KCWJQYMVIPERDS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C

Related CAS

33611-56-2 (Parent)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.